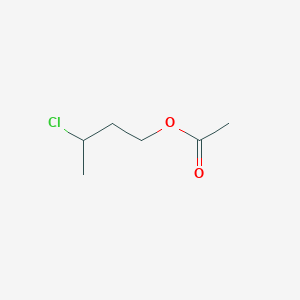
Acetic acid, 3-chlorobutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorobutyl acetate is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
3-Chlorobutyl acetate can be synthesized through the esterification of 3-chlorobutanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, 3-chlorobutyl acetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 3-chlorobutanol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3-Chlorobutyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 3-chlorobutyl acetate can be hydrolyzed to produce 3-chlorobutanol and acetic acid.
Substitution: The chlorine atom in 3-chlorobutyl acetate can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.
Substitution: Nucleophilic substitution reactions typically require a nucleophile, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Hydrolysis: 3-Chlorobutanol and acetic acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
科学的研究の応用
3-Chlorobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-chlorobutyl acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Butyl acetate: Similar ester structure but without the chlorine atom.
3-Chloropropyl acetate: Similar structure but with one less carbon atom in the alkyl chain.
4-Chlorobutyl acetate: Similar structure but with the chlorine atom on a different carbon.
Uniqueness
3-Chlorobutyl acetate is unique due to the presence of both an ester functional group and a chlorine atom in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
2203-36-3 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC名 |
3-chlorobutyl acetate |
InChI |
InChI=1S/C6H11ClO2/c1-5(7)3-4-9-6(2)8/h5H,3-4H2,1-2H3 |
InChIキー |
UDSOIUSFQZZUPF-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

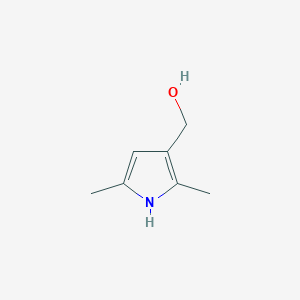
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
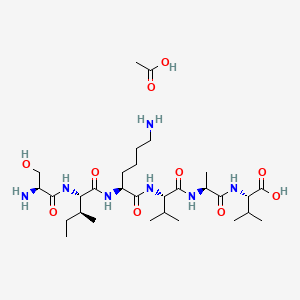
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
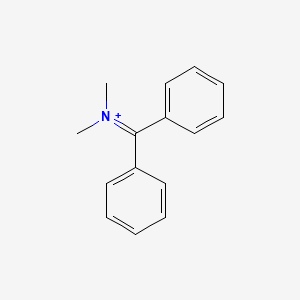
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)

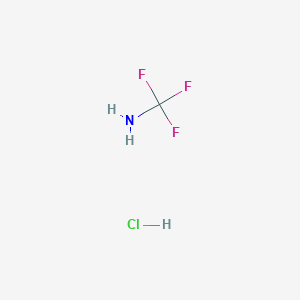
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
